

# **Application Notes and Protocols for TCMDC- 135051 in Plasmodium falciparum Culture**

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Compound of Interest		
Compound Name:	TCMDC-135051	
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### Introduction

**TCMDC-135051** is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing essential for the survival of blood-stage parasites.[1][2][3] This compound has demonstrated nanomolar activity against PfCLK3 in vitro and submicromolar parasiticidal activity against asexual blood-stage P. falciparum.[1][3] Notably, **TCMDC-135051** exhibits multi-stage activity, affecting trophozoite-to-schizont transition, gametocyte development, and liver-stage parasites, positioning it as a promising lead compound for the development of new antimalarials with prophylactic, transmission-blocking, and curative potential.[1][4][5]

These application notes provide a comprehensive guide for the utilization of **TCMDC-135051** in P. falciparum culture, including detailed protocols for assessing its activity and understanding its mechanism of action.

### **Data Presentation**

Table 1: In Vitro Activity of TCMDC-135051 against P. falciparum and other Plasmodium species.



Parameter	Strain/Species	Value	Reference
PfCLK3 Kinase Inhibition (IC50)	P. falciparum	4.8 nM	[6]
P. falciparum	19 nM (analogue 30)	[1][3]	_
P. vivax (PvCLK3)	13 nM	[7]	
P. berghei (PbCLK3)	33 nM	[7]	
Asexual Stage Parasiticidal Activity (EC <sub>50</sub> )	P. falciparum (3D7, chloroquine-sensitive)	180 nM	[1][3]
P. falciparum (3D7, mutant G449P)	1806 nM	[1][3]	
P. falciparum (Pf2004)	~263 nM (pEC <sub>50</sub> = 6.58)	[4]	_
P. falciparum (asexual blood stage)	323 nM	[6]	_
P. berghei (asexual blood stage)	-	[4]	
Gametocyte Development Inhibition (EC50)	P. falciparum (Pf2004, early stage II)	~912 nM (pEC <sub>50</sub> = 6.04)	[4]
P. falciparum (early and late stage)	800-910 nM	[6]	
Liver Stage Development Inhibition (EC <sub>50</sub> )	P. berghei	400 nM	[6]
Exflagellation Inhibition (EC50)	P. falciparum	200 nM	[6]

# **Experimental Protocols**



## General Plasmodium falciparum Asexual Stage Culture

This protocol outlines the standard procedure for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

#### Materials:

- P. falciparum parasite line (e.g., 3D7)
- Human erythrocytes (blood group O+)
- Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.
- Gas mixture (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>)
- Incubator at 37°C
- Sterile culture flasks and centrifuge tubes

#### Procedure:

- Maintain parasite cultures in sealed flasks at a 5% hematocrit in complete culture medium.
- Incubate cultures at 37°C in a humidified incubator with the specified gas mixture.
- Change the medium daily to replenish nutrients and remove metabolic waste.
- Monitor parasitemia every 24-48 hours by preparing thin blood smears and staining with Giemsa.
- Split the cultures as needed to maintain parasitemia between 1-5%. For this, dilute the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium.

## Preparation and Use of TCMDC-135051 Stock Solution

#### Materials:

TCMDC-135051 powder



- Dimethyl sulfoxide (DMSO), cell culture grade
- Complete Culture Medium

#### Procedure:

- Prepare a 10 mM stock solution of TCMDC-135051 by dissolving the powder in DMSO.
- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
- The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent toxicity to the parasites.

# Asexual Stage Growth Inhibition Assay (SYBR Green Ibased)

This assay is used to determine the 50% inhibitory concentration (IC<sub>50</sub>) of **TCMDC-135051** on the asexual blood stages of P. falciparum.

#### Materials:

- Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
- TCMDC-135051 serial dilutions
- 96-well microplates
- SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 μL/mL SYBR Green I)
- Fluorescence plate reader

#### Procedure:



- Dispense 100 μL of synchronized ring-stage parasite culture into the wells of a 96-well plate.
- Add 100 μL of the serially diluted TCMDC-135051 to the wells. Include a drug-free control and a background control (uninfected erythrocytes).
- Incubate the plate for 72 hours at 37°C under the standard gas mixture.
- After incubation, add 100 μL of SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- Calculate the IC<sub>50</sub> values by fitting the dose-response data to a sigmoidal curve using appropriate software.

## Phenotypic Analysis of TCMDC-135051 Treatment

This protocol is to observe the morphological effects of **TCMDC-135051** on the parasite lifecycle.

#### Materials:

- Synchronized P. falciparum culture (ring stage)
- TCMDC-135051 (at a concentration of ~1-2 μM)[4][8]
- Giemsa stain

#### Procedure:

- Initiate a synchronized culture at the ring stage.
- Add TCMDC-135051 to the culture at a final concentration of approximately 1-2 μΜ.[4][8]
- At various time points (e.g., 0, 10, 20, 30, 40 hours), prepare thin blood smears from the treated culture.[4]



- Stain the smears with Giemsa and examine under a light microscope.
- Observe and document the parasite morphology at each time point to identify the stage of arrest. Treatment with TCMDC-135051 has been shown to cause parasites to arrest with a condensed and shrunken appearance, preventing progression from the trophozoite to the schizont stage.[4]

## Parasite Reduction Rate (PRR) Assay

This assay determines the rate of parasite killing upon exposure to **TCMDC-135051**.

#### Materials:

- Synchronized ring-stage P. falciparum culture
- TCMDC-135051 (at a concentration corresponding to 10x EC<sub>50</sub>)[4]

#### Procedure:

- Expose a synchronized ring-stage parasite culture to TCMDC-135051 at a concentration of 10x its EC<sub>50</sub>.[4]
- Every 24 hours, exchange the medium and replace the drug.[4]
- At defined time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the culture.
- Wash the parasites to remove the drug.
- Perform serial dilutions of the washed parasites and culture them in fresh medium with fresh erythrocytes.[4]
- Monitor parasite growth in the drug-free cultures for up to 28 days.[4]
- Back-calculate the number of viable parasites at each time point of drug exposure. TCMDC-135051 has been shown to completely kill the parasite within 48 hours with no recrudescence.[4]

## **Visualizations**



# **Signaling Pathway and Mechanism of Action**

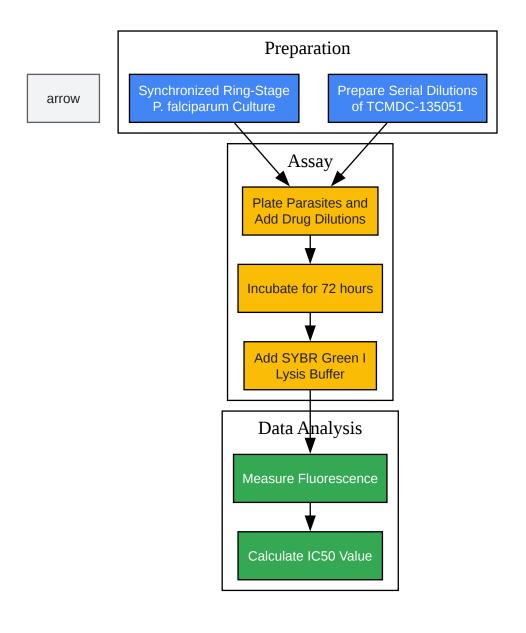


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Caption: Mechanism of action of **TCMDC-135051** in P. falciparum.

# **Experimental Workflow: Asexual Stage Growth Inhibition Assay**



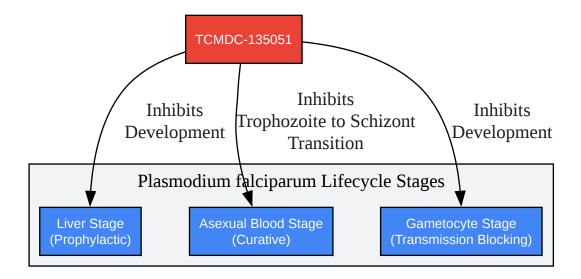


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Caption: Workflow for determining the IC<sub>50</sub> of **TCMDC-135051**.

## Logical Relationship: Multi-stage Activity of TCMDC-135051





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Caption: Multi-stage inhibitory effects of **TCMDC-135051**.

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